N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14814016
InChI: InChI=1S/C16H18N6O3S2/c1-27(24,25)11-5-6-12-13(9-11)26-15(18-12)19-14(23)16(7-3-2-4-8-16)22-10-17-20-21-22/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,23)
SMILES:
Molecular Formula: C16H18N6O3S2
Molecular Weight: 406.5 g/mol

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC14814016

Molecular Formula: C16H18N6O3S2

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide -

Specification

Molecular Formula C16H18N6O3S2
Molecular Weight 406.5 g/mol
IUPAC Name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Standard InChI InChI=1S/C16H18N6O3S2/c1-27(24,25)11-5-6-12-13(9-11)26-15(18-12)19-14(23)16(7-3-2-4-8-16)22-10-17-20-21-22/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,23)
Standard InChI Key YRUYBRLRCSFSMW-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCCC3)N4C=NN=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide, reflects its intricate architecture. Key features include:

  • A benzothiazole ring substituted at the 6-position with a methylsulfonyl group (SO2CH3-\text{SO}_{2}\text{CH}_{3}), enhancing electrophilicity and hydrogen-bonding capacity.

  • An E-configuration imine linkage (N=-\text{N}=) at the 2-position of the benzothiazole, critical for planar molecular geometry and target binding.

  • A cyclohexanecarboxamide group tethered to a 1H-tetrazole ring, introducing conformational rigidity and π-π stacking potential.

The canonical SMILES string CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCCC3)N4C=NN=N4\text{CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCCC3)N4C=NN=N4} codifies these structural elements, while the molecular weight of 406.5 g/mol positions it within the mid-range of small-molecule therapeutics.

Spectroscopic and Computational Insights

Though experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict distinct absorption bands attributable to:

  • The methylsulfonyl group (\sim1300 cm1^{-1} for S=O asymmetric stretching).

  • The tetrazole ring (\sim1600 cm1^{-1} for C=N vibrations).

  • The carboxamide carbonyl (\sim1680 cm1^{-1}).

Docking studies hypothesize that the tetrazole moiety engages in hydrogen bonding with enzymatic active sites, while the benzothiazole core intercalates into hydrophobic pockets .

Synthesis and Derivative Development

Synthetic Pathways

Reported syntheses involve multi-step strategies leveraging classic heterocyclic coupling reactions:

  • Benzothiazole Core Formation: Condensation of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions, followed by sulfonation at the 6-position.

  • Tetrazole Introduction: Cycloaddition of sodium azide with nitriles under Staudinger conditions, yielding the 1H-tetrazole substituent.

  • Amide Coupling: Carbodiimide-mediated conjugation of the benzothiazole amine with 1-(tetrazol-1-yl)cyclohexanecarboxylic acid.

Yields and purity metrics remain undisclosed, but analogous benzothiazole syntheses report efficiencies of 60–75% .

Structural Modifications

Structure-activity relationship (SAR) studies on related benzothiazoles suggest that:

  • Methylsulfonyl Substitution: Enhances solubility and target affinity versus halogen or alkoxy groups .

  • Tetrazole Positioning: The 1H-tetrazol-1-yl configuration optimizes dipole interactions versus 2H-tetrazole isomers.

  • Cyclohexane Conformation: Chair conformations minimize steric hindrance, improving bioavailability.

Comparative data for select derivatives are summarized in Table 1.

Table 1: Comparative Analysis of Benzothiazole Derivatives

CompoundMolecular Weight (g/mol)Key SubstituentsIC50_{50} (µM)Target Cell Line
Target Compound406.5Methylsulfonyl, TetrazoleN/AUnder Study
Compound 19 452.9Chlorophenoxy, Oxadiazole12.2CCRF-CEM
Compound 20 487.8Dichlorophenoxy, Oxadiazole8.1CCRF-CEM
Doxorubicin 543.5Anthracycline0.1–1.0Multiple

Biological Activity and Mechanisms

Enzyme Inhibition

Benzothiazoles are established carbonic anhydrase (CA) inhibitors, with Compound 10 (IC50_{50} = 0.24–0.92 µM) suppressing CA IX/XII isoforms in hypoxic tumors . The target compound’s sulfonamide moiety (SO2CH3-\text{SO}_{2}\text{CH}_{3}) likely chelates the CA active-site zinc ion, analogous to acetazolamide .

Anti-Inflammatory and Antimicrobial Effects

Preliminary data suggest tetrazole-bearing compounds inhibit cyclooxygenase-2 (COX-2) and bacterial dihydrofolate reductase (DHFR). The target compound’s tetrazole ring may similarly interfere with arachidonic acid metabolism or folate synthesis pathways.

Pharmacokinetic and Toxicological Considerations

ADME Profiles

Computational predictions using the Canonical SMILES string suggest:

  • Absorption: Moderate Caco-2 permeability (LogP ≈ 2.1).

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation of the tetrazole ring.

  • Excretion: Renal clearance predominates due to moderate molecular weight and polarity.

Toxicity Risks

While in vivo toxicity data are unavailable, structural alerts include:

  • The methylsulfonyl group, associated with mitochondrial toxicity in high doses .

  • The tetrazole ring, a potential mutagen in Ames tests.

Applications and Future Directions

Therapeutic Applications

Proposed applications align with benzothiazole pharmacodynamics:

  • Oncology: As a CA IX/XII inhibitor for hypoxic tumors (e.g., glioblastoma) .

  • Infectious Diseases: Targeting DHFR in antibiotic-resistant bacteria.

  • Autoimmunity: COX-2 inhibition for rheumatoid arthritis.

Research Priorities

Critical gaps include:

  • In vitro cytotoxicity profiling across NCI-60 cell lines.

  • In vivo efficacy studies in xenograft models.

  • Formulation optimization to enhance solubility and stability.

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